- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and AmmoniaOrganic Letters, 2015, 17(23), 5934-5937,
Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

957476-07-2 structure
Produktname:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
CAS-Nr.:957476-07-2
MF:C20H24N2O8
MW:420.413166046143
MDL:MFCD30491289
CID:4661928
PubChem ID:126500457
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
- BTMPO
- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)
- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide
- 957476-07-2
- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
- SY078567
- AT10822
- CS-0128765
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
- SCHEMBL18415560
- AKOS037652138
- MFCD30491289
- EN300-22125240
-
- MDL: MFCD30491289
- Inchi: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
- InChI-Schlüssel: NGVJMONAWAGMOA-UHFFFAOYSA-N
- Lächelt: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 420.15326573 g/mol
- Monoisotopenmasse: 420.15326573 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 8
- Komplexität: 487
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 114
- Molekulargewicht: 420.4
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211807-5g |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$400 | 2024-07-23 | |
Enamine | EN300-22125240-10.0g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 10g |
$5837.0 | 2023-05-31 | |
Ambeed | A1246501-250mg |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 97% HPLC | 250mg |
$31.0 | 2025-02-19 | |
eNovation Chemicals LLC | D623315-5g |
Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |
957476-07-2 | 98% | 5g |
$465 | 2024-08-03 | |
Enamine | EN300-22125240-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01FPR0-1g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 1g |
$52.00 | 2025-02-10 | |
1PlusChem | 1P01FPIO-100mg |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 100mg |
$20.00 | 2024-04-19 | |
1PlusChem | 1P01FPIO-5g |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 5g |
$332.00 | 2023-12-15 | |
Aaron | AR01FPR0-25g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 25g |
$808.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |
957476-07-2 | 97% | 5g |
¥2830.0 | 2024-04-15 |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referenz
- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether FormationAngewandte Chemie, 2016, 55(21), 6211-6215,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referenz
- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromidesTetrahedron Letters, 2023, 123,,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Referenz
- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High TurnoversOrganic Letters, 2017, 19(11), 2809-2812,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Referenz
- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt
Referenz
- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation ReactionOrganic Letters, 2017, 19(11), 3033-3036,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AminesJournal of the American Chemical Society, 2015, 137(37), 11942-11945,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referenz
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AmidesOrganic Letters, 2017, 19(18), 4864-4867,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Referenz
- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysisNature Catalysis, 2018, 1(2), 120-126,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Referenz
- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt
Referenz
- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic StudiesOrganometallics, 2007, 26(23), 5627-5635,
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Verwandte Literatur
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Verwandte Produkte
- 1260798-98-8(2-methyl-5-(piperidin-3-yl)phenol)
- 1212221-09-4(4-Sulfonic acid-D-phenylalanine)
- 1805846-96-1(4-Ethoxy-3-nitrophenylpropanal)
- 1203174-03-1(2-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamidobenzamide)
- 1782539-92-7(3-amino-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-ol)
- 2680720-99-2(benzyl N-{2-hydroxy-1-2-(trifluoromethoxy)phenylethyl}carbamate)
- 1040678-26-9(N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)
- 1849312-93-1({2-Ethoxybicyclo[3.1.0]hexan-2-yl}methanamine)
- 81968-74-3(3-Cyclohexyl-5-phenylimidazolidine-2,4-dione)
- 6064-83-1(2-(Phosphonooxy)benzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Reinheit:99%
Menge:5g
Preis ($):274.0
atkchemica
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung